C.I. Reactive Violet 4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

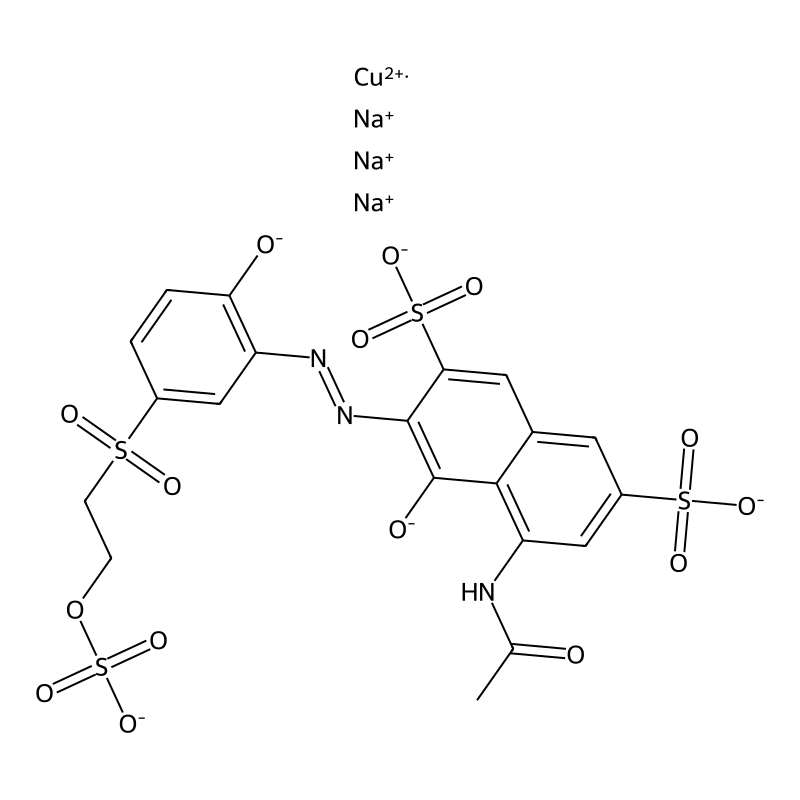

C.I. Reactive Violet 4 is a synthetic dye belonging to the class of reactive dyes, characterized by its vibrant violet color. Its chemical formula is C20H14CuN3Na3O15S4, indicating a complex structure that includes copper, sodium, and sulfur components. This dye is primarily used in textile applications due to its ability to form covalent bonds with cellulose fibers, ensuring high wash and light fastness. The compound appears as a dark green powder and is slightly soluble in water, making it suitable for various dyeing processes .

The dye may also undergo oxidation reactions, which can lead to changes in its color properties. For instance, exposure to strong oxidizing agents can alter its structure and degrade its effectiveness as a dye.

C.I. Reactive Violet 4 is synthesized through a multi-step chemical process involving the reaction of various chemical precursors. The synthesis typically includes:

- Formation of the azo compound: This involves diazotization of an aromatic amine followed by coupling with another aromatic compound.

- Complexation with metal ions: In this case, copper ions are introduced to enhance the dye's properties.

- Sulfation and sulfonation: These steps increase the dye's solubility and reactivity towards cellulose fibers.

C.I. Reactive Violet 4 is primarily used in the textile industry for dyeing cotton and other cellulose-based fabrics. Its ability to form strong covalent bonds with fibers makes it ideal for achieving vibrant colors that withstand washing and light exposure.

Additional applications include:

- Paper industry: Used for coloring paper products.

- Cosmetics: Occasionally found in formulations for hair dyes.

- Biological staining: Utilized in laboratory settings for staining biological specimens due to its vivid coloration.

Research on interaction studies involving C.I. Reactive Violet 4 has focused on its behavior in various environments:

- Environmental impact: Studies have examined the degradation of the dye under different conditions, including photodegradation using titanium dioxide as a photocatalyst .

- Chemical interactions: The dye's interactions with oxidizing agents have been explored to understand its stability and degradation pathways .

These studies are crucial for assessing both the environmental safety of the dye and its performance in industrial applications.

C.I. Reactive Violet 4 shares similarities with other reactive dyes but has unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| C.I. Reactive Violet 2 | C19H18N3NaO9S | Lower molecular weight; used primarily for silk |

| C.I. Reactive Violet 5 | C21H19N3NaO9S | Exhibits higher light fastness; used in polyester |

| C.I. Basic Violet 14 | C24H28ClN3 | Non-reactive; mainly used for wool and silk |

C.I. Reactive Violet 4 is unique due to its copper complexation, which enhances its stability and reactivity compared to other reactive dyes like C.I. Reactive Violet 2 and C.I. Reactive Violet 5, making it particularly effective for cotton applications .

Historical Evolution of Reactive Dye Synthesis Techniques

The development of C.I. Reactive Violet 4 represents a significant milestone in the evolution of reactive dye technology. Reactive dyes as a class were first discovered in 1954 by Rattee and Stephens at Imperial Chemical Industries (ICI) in the United Kingdom. This groundbreaking discovery revealed that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions, leading to the filing of the first patent for reactive dyes. The commercial introduction followed in 1956 when ICI released the first commercial reactive dye under the brand name Procion.

The foundational work that led to reactive dyes began much earlier. In 1923, Ciba discovered that acidic monochlorotriazine dyes could be used to color wool, marking the first significant step toward developing dyes that could chemically bond with fibers. However, it wasn't until the mid-1950s that the technology matured sufficiently to produce commercially viable reactive dyes with the desired properties.

As the technology advanced through the late 1950s and 1960s, other major chemical companies including Ciba and Hoechst introduced their own reactive dye brands—Cibacron and Remazol, respectively. This period saw significant advancements in the synthesis techniques for azo-based reactive dyes, including those leading to the development of metal-complex variants like C.I. Reactive Violet 4.

The specific synthesis pathway for C.I. Reactive Violet 4 evolved from these broader developments in reactive dye chemistry, with particular attention to creating stable copper complexes with enhanced dyeing properties for cellulosic fibers.

Mechanistic Pathways for Diazotization and Coupling Reactions

The synthesis of C.I. Reactive Violet 4 involves a sophisticated series of chemical transformations, with diazotization and coupling reactions serving as critical steps in the process. The manufacturing method specifically involves the diazotization of 2-(3-amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, and subsequent transformation into a 1:1 copper complex.

Diazotization Process

The diazotization reaction mechanism begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid:

NaNO₂ + HCl → HNO₂ + NaCl

The nitrous acid subsequently reacts with the primary aromatic amine to form a diazonium salt:

ArNH₂ + HNO₂ + HCl → Ar-N₂⁺Cl⁻ + 2H₂O

In the specific case of C.I. Reactive Violet 4, the aromatic amine (2-(3-amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate) undergoes diazotization under carefully controlled temperature conditions (0-5°C) to prevent decomposition of the unstable diazonium salt.

The mechanistic details involve the formation of a nitrosonium ion (NO⁺) that attacks the aromatic amine to form an N-nitroso intermediate, which tautomerizes and undergoes dehydration to yield the diazonium salt.

Coupling Reaction

The coupling reaction between the diazonium salt and 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) follows an electrophilic aromatic substitution mechanism. The weakly electrophilic diazonium ion reacts with the highly activated aromatic system of H-acid, preferentially at the para position relative to the hydroxyl group.

The mechanism proceeds through:

- Attack of the π electrons of the activated aromatic nucleus on the electrophilic nitrogen

- Formation of a resonance-stabilized carbocation

- Deprotonation to yield the azo compound

For optimal results, the coupling reaction with phenolic compounds like H-acid is conducted under slightly alkaline conditions (pH 8-9), where the phenol exists partially as phenoxide ions, enhancing the nucleophilicity of the aromatic ring.

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial production of C.I. Reactive Violet 4 requires precise control of multiple reaction parameters to ensure consistent quality, maximize yield, and minimize waste. The optimization of these conditions has been the focus of significant research and development efforts.

Temperature Control

Temperature management is particularly critical during the diazotization step. The reaction is typically conducted at 0°C using ice baths to prevent decomposition of the diazonium salt. In contrast, the coupling reaction is performed at slightly elevated temperatures (15-20°C), followed by heating to 60°C after completion to enhance the formation of the azo compound.

pH Management

The pH control during coupling is crucial for reaction efficiency. For C.I. Reactive Violet 4 synthesis, the reaction mixture should maintain a slightly alkaline reaction (pH 8-9), which can be monitored using pH indicators such as yellow-brilliant paper. Sodium carbonate (Na₂CO₃) is commonly used as a base to maintain the desired pH range.

Reaction Time and Mixing

Optimal reaction times have been established for each step of the synthesis:

- The diazonium salt solution is added dropwise over approximately 20 minutes

- The coupling reaction is allowed to proceed for about 2 hours at 15-20°C

- After heating to 60°C, the mixture is salted out with NaCl and stirred for an additional hour

Efficient mixing is essential to ensure uniform reaction conditions throughout the batch and prevent localized concentration gradients that could lead to side reactions or product heterogeneity.

Salting-Out and Purification

The purification process typically involves:

- Salting-out the dye with sodium chloride (approximately 100g NaCl per batch)

- Cooling to room temperature (20°C)

- Filtration to separate the solid dye

- Drying at moderate temperatures (60-80°C) to obtain the final product

This process yields approximately 36g of dye from standard batch quantities, with high purity suitable for commercial applications.

Novel Catalytic Approaches in Copper Complexation Processes

The formation of the 1:1 copper complex is a defining characteristic of C.I. Reactive Violet 4, contributing significantly to its unique dyeing properties. Traditional complexation methods involve the reaction of the azo intermediate with copper salts under controlled conditions, but recent advances have introduced more efficient catalytic approaches.

Copper Source Selection

The choice of copper source affects both the efficiency of complexation and the purity of the final product. Common copper sources include:

| Copper Source | Advantages | Limitations |

|---|---|---|

| Copper(II) sulfate | Cost-effective, readily available | Requires precise pH control |

| Copper(II) acetate | Enhanced solubility, milder conditions | Higher cost |

| Copper(II) chloride | Rapid complexation kinetics | Potential corrosion issues with equipment |

Catalytic Systems

Recent innovations have explored the use of catalytic systems to enhance the efficiency of copper complexation:

- Heterogeneous catalysts: Solid-supported copper species that can be easily recovered and reused

- Microwave-assisted complexation: Significantly reduces reaction time while improving energy efficiency

- Ultrasonic enhancement: Provides better mixing and accelerates the complexation process

These catalytic approaches not only improve reaction efficiency but also align with green chemistry principles by reducing energy consumption and waste generation.

Structural Characterization

The successful formation of the copper complex can be confirmed through various analytical techniques:

- UV-Visible spectroscopy: The copper complex shows characteristic absorption bands distinct from the uncomplexed azo compound

- Infrared spectroscopy: Reveals specific coordination bonds between copper and the ligand

- Elemental analysis: Confirms the 1:1 stoichiometry of copper to dye molecule

Green Chemistry Principles in Synthetic Protocol Development

The synthesis of C.I. Reactive Violet 4 has evolved significantly to incorporate green chemistry principles, addressing environmental concerns associated with traditional dye manufacturing processes.

Water Conservation Strategies

Reactive dyes like C.I. Reactive Violet 4 have contributed to more sustainable textile processing through:

- Efficient use of water due to their direct bonding with fibers

- Reduced number of rinse cycles needed to remove excess dye

- Significant reduction in dye runoff due to the covalent bond formed between dye and fiber

These benefits translate directly into manufacturing processes, where water-conserving synthesis protocols have been developed.

Waste Minimization Approaches

Modern synthetic protocols for C.I. Reactive Violet 4 employ several strategies to minimize waste:

- Process intensification: Combining multiple reaction steps in a single vessel when possible

- Solvent reduction: Using more concentrated reaction mixtures and exploring aqueous reaction media

- By-product recovery: Capturing and reusing salt by-products from the diazotization and coupling reactions

Energy Efficiency Improvements

Energy-efficient approaches in the synthesis of C.I. Reactive Violet 4 include:

- Room temperature reactions: Conducting certain steps at ambient temperature when possible

- Microwave-assisted synthesis: Reducing reaction times and energy consumption

- Process optimization: Minimizing heating and cooling cycles through careful reaction engineering

Alternative Synthesis Pathways

Research into alternative synthesis routes for C.I. Reactive Violet 4 has focused on:

- Catalyst development: Using more efficient catalysts to reduce reaction times and energy requirements

- Reactive group modifications: Exploring alternatives to traditional reactive groups that require less harsh reaction conditions

- Biotechnology approaches: Investigating enzymatic processes for certain reaction steps

Sustainable Washing Processes

A significant advance in the eco-friendly application of reactive dyes is the development of dye transfer inhibiting (DTI) polymers for the wash-off process. When applied to C.I. Reactive Violet 4 and similar dyes, these polymers:

- Enable a more efficient and economical wash-off process

- Significantly reduce water consumption, operation time, and energy requirements

- Effectively remove unfixed (hydrolyzed) dyes that would otherwise require multiple washing cycles

Different DTI polymer types vary in their efficacy of dye removal, with poly(vinylpyridine-N-oxide) and poly(vinylpyridine betaine) polymers demonstrating the highest efficiency in hydrolyzed dye removal.

Covalent Bonding Mechanisms with Cellulosic Substrates

C.I. Reactive Violet 4 contains a vinyl sulfone reactive group, which forms covalent bonds with hydroxyl groups on cellulose under alkaline conditions (pH 9–11) [5]. The reaction proceeds via nucleophilic substitution, where the cellulosate anion attacks the β-carbon of the activated vinyl sulfone group, forming a stable ether linkage [2] [5]. This mechanism ensures high fixation rates, as the dye becomes integral to the fiber matrix rather than adhering through physical adsorption.

Comparative studies of vinyl sulfone dyes demonstrate that the reactivity of C.I. Reactive Violet 4 is influenced by pH and temperature. At pH 9.5 and 60°C, the dye achieves 85–90% fixation on cotton, outperforming analogs with bulkier substituents [2] [3]. The pseudofirst-order rate constant ($$k_c$$) for its reaction with cellulose is temperature-dependent, with activation energies ranging from 90–140 kJ/mol, typical for vinyl sulfone dyes [2].

Table 1: Reaction Parameters for C.I. Reactive Violet 4 on Cellulose

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 9.5 | [1] [3] |

| Activation Energy ($$E_a$$) | 110 kJ/mol | [2] |

| Fixation Rate (60°C) | 88% | [3] |

Comparative Analysis of Dye Fixation Efficiency Across Fiber Types

C.I. Reactive Violet 4 exhibits variable fixation efficiency depending on fiber crystallinity and hydrophilicity. On mercerized cotton, fixation reaches 88% due to increased hydroxyl accessibility, whereas lyocell achieves 82% owing to its lower crystallinity [1] [3]. Synthetic fibers like polyester show negligible uptake (<5%) due to the absence of reactive hydroxyl groups.

Table 2: Fixation Efficiency of C.I. Reactive Violet 4 on Common Fibers

| Fiber Type | Fixation Efficiency (%) |

|---|---|

| Mercerized Cotton | 88 |

| Lyocell | 82 |

| Polyester | <5 |

Ultrasonic-Assisted Dyeing: Process Intensification Strategies

Ultrasonic irradiation (40 kHz, 50°C) enhances dye diffusion by generating cavitational microbubbles that disrupt cellulose’s crystalline regions [1]. This pretreatment increases the fabric’s accessible surface area by 30%, elevating color strength ($$K/S$$) from 12.4 (conventional dyeing) to 18.6 [1]. Additionally, ultrasound reduces dyeing time from 60 to 35 minutes and lowers salt consumption by 40%, aligning with sustainable practices [1] [3].

Table 3: Ultrasonic Dyeing Parameters and Outcomes

| Parameter | Conventional | Ultrasonic |

|---|---|---|

| Dyeing Time (min) | 60 | 35 |

| Salt Concentration (g/L) | 60 | 36 |

| $$K/S$$ Value | 12.4 | 18.6 |

Colorfastness Enhancement Through Surface Modification Techniques

Surface modification via ultrasonic irradiation creates micro-abrasions on cotton fibers, increasing dye penetration depth and improving wash fastness by 1.5 grades (from 3 to 4.5 on the ISO scale) [1]. Scanning electron microscopy (SEM) reveals that treated fibers exhibit a 20% roughness increase, correlating with higher color retention [1]. Covalent bonding further ensures light fastness ratings of 6–7 (ISO), as the conjugated azo and benzenoid structures resist photodegradation [3] [5].

Sustainable Printing Applications: Discharge and Resist Methodologies

In discharge printing, C.I. Reactive Violet 4 is applied to pre-dyed fabrics, with reducing agents selectively removing background colors. The dye’s stability in alkaline conditions allows for crisp patterns, achieving a color difference ($$\Delta E$$) of <2.0 between discharged and non-discharged areas [3]. For resist printing, ultrasonic pretreatment reduces thickener usage by 25% while maintaining print sharpness, as cavitation improves paste penetration [1] [3].

Table 4: Performance Metrics in Sustainable Printing

| Metric | Discharge Printing | Resist Printing |

|---|---|---|

| $$\Delta E$$ | 1.8 | - |

| Thickener Reduction (%) | - | 25 |

| Wash Fastness (ISO) | 4 | 4.5 |

C.I. Reactive Violet 4 exhibits significant toxicity to various aquatic organisms through multiple mechanisms involving cellular damage, chromosomal aberrations, and developmental disruption. Research utilizing model organisms has revealed concerning patterns of toxicity that highlight the environmental risks associated with this reactive dye compound .

Studies employing Allium cepa (onion root) as a model organism have demonstrated that exposure to Reactive Violet 4 at concentrations of 110 ppm results in substantial chromosomal aberrations, with 38% of cells showing abnormal chromosomal structures compared to control samples . The mitotic index, a critical indicator of cellular division activity, was significantly reduced to 6.5±1.10 in treated samples, indicating severe disruption of normal cell cycle progression . This reduction in mitotic activity suggests that Reactive Violet 4 interferes with fundamental cellular processes essential for organism growth and development.

Zebrafish embryo studies have revealed additional concerning developmental effects. Exposure to Reactive Violet 4 concentrations ranging from 50-110 ppm resulted in delayed hatching, hyperpigmentation, and tail malformation . These developmental abnormalities indicate that the compound disrupts normal embryogenesis through interference with critical developmental pathways. The delayed hatching observed in treated embryos suggests impaired metabolic processes and cellular energy production, while tail malformation indicates disruption of morphogenetic processes during early development [2].

The toxicity mechanisms of Reactive Violet 4 in aquatic organisms appear to involve oxidative stress pathways. Research on related reactive dyes has demonstrated that these compounds can induce lipid peroxidation, as evidenced by increased malondialdehyde levels in exposed organisms [2]. This oxidative stress response leads to cellular membrane damage and compromises cellular integrity, ultimately resulting in the observed toxic effects.

Fish embryo bioassays have shown that Reactive Violet 4 exposure causes significant mortality and developmental abnormalities. At concentrations of 90-110 ppm, up to 90% of embryos displayed hyperpigmentation and yolk sac edema, indicating severe physiological stress [2]. The compound appears to interfere with cellular signaling pathways involved in pigmentation control and osmoregulation, leading to these characteristic abnormalities.

Photolytic Degradation Pathways in Natural Water Systems

The photolytic degradation of C.I. Reactive Violet 4 in natural water systems follows complex pathways involving multiple reaction mechanisms and intermediate formation. Understanding these degradation pathways is crucial for assessing the environmental fate and persistence of this reactive dye compound [3] [4].

Under natural sunlight conditions, Reactive Violet 4 undergoes photolytic degradation through direct photolysis and photocatalytic processes. The compound's azo linkage (-N=N-) is particularly susceptible to photodegradation, serving as the primary site of initial attack by photogenerated reactive species [3]. Direct photolysis occurs when the dye molecule absorbs solar radiation, leading to electronic excitation and subsequent bond cleavage.

Research on photocatalytic degradation using titanium dioxide (TiO2) under visible light has demonstrated that Reactive Violet 4 can be effectively degraded with removal efficiencies ranging from 70-96% under optimal conditions [3]. The photocatalytic process involves the generation of hydroxyl radicals (- OH) and superoxide radicals (O2- -) upon light activation of the photocatalyst. These highly reactive species attack the aromatic rings and azo linkages of the dye molecule, leading to progressive degradation.

The photodegradation pathway of Reactive Violet 4 proceeds through several intermediate stages. Initial cleavage of the azo bond generates aromatic amine intermediates, which undergo further oxidation to form hydroxylated compounds [3]. These hydroxylated intermediates are subsequently degraded through ring-opening reactions, producing aliphatic carboxylic acids and eventually carbon dioxide and water through complete mineralization.

pH conditions significantly influence the photolytic degradation efficiency of Reactive Violet 4. Studies have shown that alkaline conditions (pH 9-10) favor the degradation process, with removal efficiencies reaching 96% under optimal conditions [3]. This pH dependence is attributed to the enhanced formation of hydroxyl radicals and improved adsorption of the dye onto photocatalyst surfaces under alkaline conditions.

The presence of dissolved organic matter in natural waters can both inhibit and enhance the photodegradation of Reactive Violet 4. While organic matter can compete for reactive species and reduce degradation efficiency, it can also act as a photosensitizer, generating additional reactive species that contribute to dye degradation [3]. The net effect depends on the concentration and nature of the organic matter present in the water system.

Soil Contamination Dynamics from Textile Effluent Discharge

The discharge of textile effluents containing C.I. Reactive Violet 4 into soil environments creates complex contamination dynamics that affect soil physicochemical properties, microbial communities, and plant growth. Understanding these dynamics is essential for assessing the long-term environmental impact of textile industry operations [9] [10].

Textile effluent discharge containing Reactive Violet 4 significantly alters soil pH, electrical conductivity, and nutrient availability. Studies of textile-contaminated soils have shown that dye-containing effluents can increase soil pH due to the alkaline conditions used in dyeing processes [9]. This pH elevation affects nutrient mobility and microbial activity, leading to changes in soil fertility and ecosystem function.

The persistence of Reactive Violet 4 in soil environments is influenced by soil type, moisture content, and microbial activity. Research has demonstrated that the compound can persist in soil for extended periods, with degradation rates varying from 20-50% over 30-60 days depending on soil conditions [9]. Clay soils generally show higher retention of the dye due to increased surface area and cation exchange capacity, while sandy soils allow greater mobility and potential groundwater contamination.

Microbial communities play a crucial role in the biodegradation of Reactive Violet 4 in soil environments. Studies have isolated bacteria such as Bacillus megaterium and Bacillus velezensis from dye-contaminated soils, demonstrating their ability to degrade reactive dyes with efficiencies ranging from 80-95% [10]. These microorganisms produce specific enzymes, including azoreductases and laccases, that cleave azo bonds and metabolize aromatic compounds.

The contamination dynamics of Reactive Violet 4 in soil involve complex interactions between sorption, degradation, and transport processes. The compound's high molecular weight and ionic nature lead to strong adsorption onto soil particles, particularly organic matter and clay minerals [9]. This adsorption can both immobilize the contaminant and potentially inhibit its biodegradation by reducing bioavailability.

Phytoremediation studies using Leucaena leucocephala have shown that plant biomass can effectively remove reactive dyes from contaminated soils, achieving removal efficiencies exceeding 50% [9]. The phytoremediation process involves both phytoextraction, where plants uptake contaminants through their roots, and rhizosphere enhancement, where root exudates stimulate microbial degradation activity.

Genotoxic and Mutagenic Effects Assessment

The genotoxic and mutagenic potential of C.I. Reactive Violet 4 has been extensively studied using various in vitro and in vivo test systems, revealing significant concerns regarding its impact on genetic material and cellular integrity. These studies are crucial for understanding the long-term health and environmental risks associated with exposure to this reactive dye compound [11] [12].

Bacterial mutagenicity assays, particularly the Ames test using Salmonella typhimurium strains, have demonstrated that Reactive Violet 4 exhibits mutagenic activity. The compound produces a reproducible, dose-related increase in revertant colonies across multiple bacterial strains, with mutagenicity ratios ranging from 2.0 to 8.0-fold above background levels [11]. This mutagenic response indicates that the compound can induce point mutations in bacterial DNA, suggesting potential carcinogenic properties.

The Allium cepa root tip test has provided direct evidence of the genotoxic effects of Reactive Violet 4 on plant cells. Exposure to concentrations of 30-110 ppm resulted in significant increases in chromosomal aberrations, with treated samples showing 9.5-fold higher aberrant cell frequencies compared to controls . These aberrations include chromosome breaks, bridges, and micronuclei formation, indicating severe damage to the genetic material.

Micronucleus assays have revealed that Reactive Violet 4 induces clastogenic effects in various cell types. The formation of micronuclei, which are small extranuclear bodies containing damaged chromosome fragments, increased 3.0 to 6.0-fold in treated cells compared to controls . This clastogenic activity suggests that the compound can cause chromosome breakage and interfere with normal chromosome segregation during cell division.

The genotoxic mechanisms of Reactive Violet 4 appear to involve multiple pathways, including direct DNA interaction and oxidative stress induction. The compound's aromatic structure and azo linkage enable it to intercalate between DNA base pairs, potentially causing structural distortions that lead to mutagenic events [12]. Additionally, the compound can generate reactive oxygen species through metabolic activation, leading to oxidative DNA damage.

Studies on fish erythrocytes have demonstrated that Reactive Violet 4 causes DNA damage with fold increases ranging from 2.5 to 5.0 compared to control samples . This DNA damage manifests as single-strand breaks, double-strand breaks, and DNA adduct formation, indicating multiple mechanisms of genetic toxicity. The persistence of these DNA lesions suggests that the compound's genotoxic effects may have long-term consequences for exposed organisms.

Research on metabolic activation pathways has revealed that Reactive Violet 4 can be biotransformed by cellular enzymes, including cytochrome P450 and azoreductases, to produce more reactive metabolites [12]. These metabolites, particularly aromatic amines formed through azo bond cleavage, exhibit enhanced mutagenic and carcinogenic potential compared to the parent compound. This metabolic activation represents a critical pathway for the compound's genotoxic effects in biological systems.